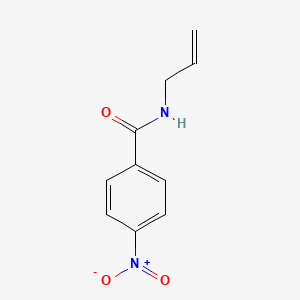

N-allyl-4-nitrobenzamide

Übersicht

Beschreibung

“N-allyl-4-nitrobenzamide” is an organic compound . It is a derivative of benzamide . The exact description of “N-allyl-4-nitrobenzamide” is not available in the search results.

Synthesis Analysis

The synthesis of benzamides, which includes “N-allyl-4-nitrobenzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The product was characterized by different spectral studies .Chemical Reactions Analysis

The reaction of 4-nitrobenzoic acid with ammonia in the presence of various catalysts was studied . The reaction was performed in the temperature range from 160 to 185o C in trichlorobenzene and in a mixture of trichlorobenzene with o-xylene .Physical And Chemical Properties Analysis

“N-allyl-4-nitrobenzamide” has a linear formula of C10H10N2O3 and a molecular weight of 206.203 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Research

“N-allyl-4-nitrobenzamide” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may be used in various chemical research applications, particularly in the discovery of new compounds or reactions.

Synthesis of Benzamides

“N-allyl-4-nitrobenzamide” could potentially be used in the synthesis of benzamide derivatives. A study reported the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation . While the study didn’t specifically mention “N-allyl-4-nitrobenzamide”, it’s plausible that this compound could be used in a similar manner given its structural similarity to benzamides.

Pharmaceutical Research

Benzamides, a class of compounds to which “N-allyl-4-nitrobenzamide” belongs, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), and lidocaine (a local anesthetic) . Therefore, “N-allyl-4-nitrobenzamide” could potentially be used in pharmaceutical research for the development of new drugs.

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . Given that “N-allyl-4-nitrobenzamide” is a type of benzamide, it could potentially have applications in these industries as well.

Zukünftige Richtungen

“N-allyl-4-nitrobenzamide” is provided to early discovery researchers as part of a collection of rare and unique chemicals . The development of facile and efficient methods for the selective and diverse construction of various medium-sized N-heterocycles is still required . The effective participation of ynamides with terminal alkynes in related processes has provided a means for the rapid construction of a diverse range of medium-sized N-heterocyclic systems .

Eigenschaften

IUPAC Name |

4-nitro-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBFVSBDISVHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364549 | |

| Record name | N-allyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-nitrobenzamide | |

CAS RN |

88229-26-9 | |

| Record name | N-allyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)